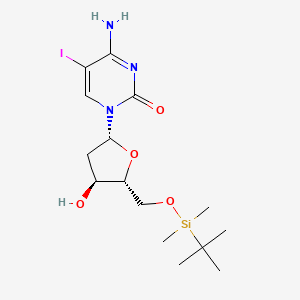

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Übersicht

Beschreibung

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C15H26IN3O4Si and its molecular weight is 467.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogs

This compound is instrumental in the synthesis of nucleoside analogs, which are crucial for developing antiviral and anticancer drugs. The chemical's unique structure allows for the creation of novel nucleoside frameworks that can interfere with viral replication or target cancer cells with high specificity. For example, the synthesis and biological evaluation of various nucleoside analogs, including those with modifications at the 3′- and 5′-positions, demonstrate the compound's utility in medicinal chemistry and drug design (Schmidt, Eschgfäller, & Benner, 2003)[https://consensus.app/papers/synthesis-nucleoside-analogs-homologated-5′‐positions-schmidt/6735d3bab2ab5ef19ca809a01d047bcf/?utm_source=chatgpt].

Ligand Development for Receptor Studies

This compound also plays a role in developing ligands for histamine H4 receptor studies, illustrating its importance in understanding inflammatory and immune responses. Through systematic modification and optimization, researchers have identified potent ligands for the H4 receptor, indicating potential therapeutic targets for inflammation and pain (Altenbach et al., 2008)[https://consensus.app/papers/structureactivity-studies-series-altenbach/f779fa0a996155dfa76271b775f36295/?utm_source=chatgpt].

Intermediate in Organic Synthesis

Moreover, the compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential biological activities. Its use in synthesizing enantioenriched allenylindium reagents for addition to aldehydes showcases its role in creating stereochemically complex structures, pivotal in drug synthesis and organic chemistry (Johns, Grant, & Marshall, 2003)[https://consensus.app/papers/synthesis-utilization-indium-iodide-situ-formation-johns/42be073f4d3b52b49c9247adb18da466/?utm_source=chatgpt].

Contributions to Molecular Structure Studies

This compound also contributes to studies on molecular structure and bonding, as evidenced by research on its crystal structure. Such studies are essential for understanding the molecular basis of its reactivity and interactions, further informing its applications in drug design and synthesis (Li, Xiao, & Yang, 2014)[https://consensus.app/papers/synthesis-crystal-structure-li/e59f620978f259efac7d97a0942b0b13/?utm_source=chatgpt].

Wirkmechanismus

Mode of Action

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one interacts with its targets by mimicking the natural nucleosides in the body. The tert-butyldimethylsilyl group is a common protecting group used in the synthesis of nucleosides . This group can be removed under specific conditions, allowing the compound to participate in biochemical reactions as a nucleoside analogue .

Biochemical Pathways

The compound this compound, once incorporated into the nucleic acid chain, can disrupt the normal biochemical pathways of DNA or RNA synthesis. This disruption can lead to the termination of the nucleic acid chain, inhibiting the replication of the virus or the expression of certain genes .

Pharmacokinetics

Like other nucleoside analogues, it is expected to be well-absorbed and distributed throughout the body, where it can interact with its targets .

Result of Action

The result of the action of the compound this compound is the inhibition of nucleic acid synthesis. This can lead to the termination of viral replication or the inhibition of gene expression, depending on the specific targets of the compound .

Action Environment

The action of the compound this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUIXIRTAVPIGD-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26IN3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722512 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

666848-11-9 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)

![3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1425236.png)